1-(Pyridin-2-ylmethyl)piperidin-3-ol
Overview
Description
1-(Pyridin-2-ylmethyl)piperidin-3-ol is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-3-ol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed hydrogenation reaction . This reaction can be carried out under mild conditions, making it an efficient and cost-effective method for producing the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic hydrogenation methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylmethyl)piperidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)piperidin-3-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Pyridin-2-ylmethyl)piperidin-3-ol include other piperidine derivatives, such as:
Piperidine: The parent compound, which serves as a building block for many derivatives.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Condensed Piperidines: Compounds with fused ring systems that include a piperidine ring.
Uniqueness
This compound is unique due to its specific structure, which combines a pyridine ring with a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10/h1-2,4,6,11,14H,3,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUMROUGWVRZLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393614 | |
Record name | 1-(pyridin-2-ylmethyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200113-14-0 | |
Record name | 1-(pyridin-2-ylmethyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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